molecular formula C9H8N2O B071967 5-Methyl-3-phenyl-1,2,4-oxadiazole CAS No. 1198-98-7

5-Methyl-3-phenyl-1,2,4-oxadiazole

Cat. No. B071967
CAS RN: 1198-98-7
M. Wt: 160.17 g/mol
InChI Key: VRRLZUXQTZOCKJ-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound with the empirical formula C9H8N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including 5-Methyl-3-phenyl-1,2,4-oxadiazole, has been a subject of interest in many research studies . For instance, one study reported the selective methylation of 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .


Molecular Structure Analysis

The molecular structure of 5-Methyl-3-phenyl-1,2,4-oxadiazole consists of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The molecular weight of this compound is 160.17 .


Physical And Chemical Properties Analysis

5-Methyl-3-phenyl-1,2,4-oxadiazole is a solid substance . Its empirical formula is C9H8N2O, and its molecular weight is 160.17 .

Scientific Research Applications

  • Anti-infective Agents

    • Field : Medicinal Chemistry
    • Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
    • Methods : The synthesis of these compounds involves creating diversely substituted 1,2,4-oxadiazoles .
    • Results : These compounds have shown potential in Structure-Activity Relationship (SAR) studies, activity potential, and promising target for mode of action .
  • Pharmaceutical Drugs

    • Field : Pharmaceutical Sciences

Safety And Hazards

According to Sigma-Aldrich, 5-Methyl-3-phenyl-1,2,4-oxadiazole is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

The future directions for the research and development of 5-Methyl-3-phenyl-1,2,4-oxadiazole and similar compounds could involve the design and synthesis of novel 1,2,4-oxadiazole derivatives with excellent agricultural activities . Additionally, the discovery of new molecules with potential biological effects is one of the most important aspects in the development of medicine and agriculture .

properties

IUPAC Name

5-methyl-3-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-10-9(11-12-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRLZUXQTZOCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152599
Record name Phenylmethyloxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-phenyl-1,2,4-oxadiazole

CAS RN

1198-98-7
Record name Phenylmethyloxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1198-98-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167113
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylmethyloxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-3-phenyl-1,2,4-oxadiazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ATY54BLZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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